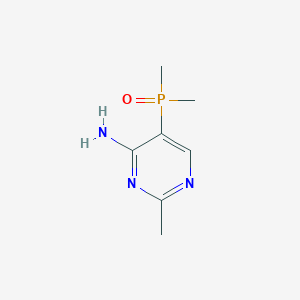

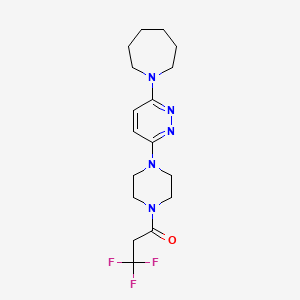

![molecular formula C20H22N2O3 B2796891 9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 423127-93-9](/img/structure/B2796891.png)

9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of benzoxazine , which are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .

Synthesis Analysis

Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . They can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes multiple functional groups such as methoxy groups and a pyrazolo ring fused with a benzoxazine ring .Scientific Research Applications

Synthesis and Pharmacological Activities : Mahmoud, El-Bordany, and Elsayed (2017) synthesized various fused oxazine derivatives, including pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, starting from a compound structurally related to the target molecule. These compounds showed considerable antioxidant and anticancer activities, indicating the relevance of such structures in pharmacological research Mahmoud, El-Bordany, & Elsayed, 2017.

Antimicrobial and Anti-Inflammatory Activity : Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, and Obushak (2020) reported on spiro derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines. Their study found that these compounds possess antimicrobial activity against S. aureus, anti-inflammatory effects superior to the reference drug diclofenac, and high antioxidant activity, showcasing the therapeutic potential of benzoxazine derivatives Mandzyuk et al., 2020.

Antitumor and Anti-inflammatory Activities : Horishny, Mandzyuk, Lytvyn, Bodnarchuk, Matiychuk, and Obushak (2020) synthesized thiazolidin-4-one containing pyrazolo[1,5-c][1,3]benzoxazine derivatives and evaluated them for antitumor and anti-inflammatory activities. Their findings contribute to the understanding of how benzoxazine derivatives can be modified for enhanced biological activity Horishny et al., 2020.

Cytotoxicity Studies : Rudyanto, Ekowati, Widiandani, Honda, and Jalan Dharmawangsa Dalam (2014) synthesized benzoxazine and aminomethyl derivatives from eugenol and evaluated their biological activity using brine shrimp lethality test (BST), indicating potential bioactivity that warrants further study for pharmaceutical applications Rudyanto et al., 2014.

properties

IUPAC Name |

9-methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-20(2)22-18(16-11-15(24-4)9-10-19(16)25-20)12-17(21-22)13-5-7-14(23-3)8-6-13/h5-11,18H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEXXQKLBAQBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

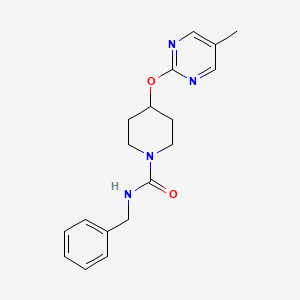

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)

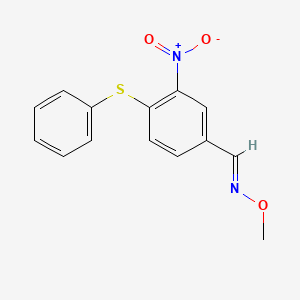

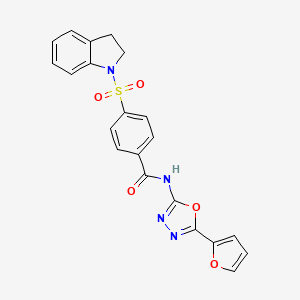

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796810.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)

![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)

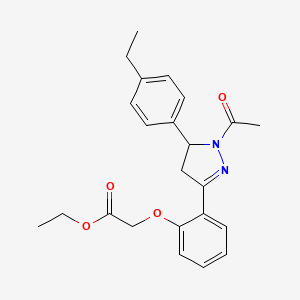

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)

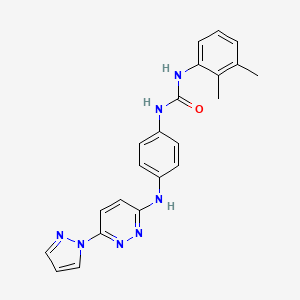

![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)